
3,3'-((2,2-Bis((3-formylphenoxy)methyl)propane-1,3-diyl)bis(oxy))dibenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-((2,2-Bis((3-formylphenoxy)methyl)propane-1,3-diyl)bis(oxy))dibenzaldehyde is an organic compound with the molecular formula C₃₃H₂₈O₈ It is characterized by the presence of two formylphenoxy groups attached to a central propane-1,3-diyl bis(oxy) structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-((2,2-Bis((3-formylphenoxy)methyl)propane-1,3-diyl)bis(oxy))dibenzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-formylphenol and 2,2-bis(hydroxymethyl)propane-1,3-diol.
Formation of Intermediate: The 3-formylphenol is reacted with 2,2-bis(hydroxymethyl)propane-1,3-diol under basic conditions to form an intermediate compound.
Final Product Formation: The intermediate is then subjected to further reaction with additional 3-formylphenol under acidic conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Reactors: Utilizing batch reactors to control reaction conditions precisely.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
3,3’-((2,2-Bis((3-formylphenoxy)methyl)propane-1,3-diyl)bis(oxy))dibenzaldehyde can undergo various chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids.
Reduction: The formyl groups can be reduced to alcohols.
Substitution: The phenoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: The major product is the corresponding dicarboxylic acid.
Reduction: The major product is the corresponding diol.
Substitution: The major products depend on the nucleophile used but generally involve the replacement of the phenoxy groups.
Applications De Recherche Scientifique
3,3’-((2,2-Bis((3-formylphenoxy)methyl)propane-1,3-diyl)bis(oxy))dibenzaldehyde has several scientific research applications:
Materials Science: Used in the synthesis of advanced materials, including polymers and resins.
Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules.
Biological Research: Investigated for its potential biological activities and interactions with biomolecules.
Industrial Applications: Utilized in the production of specialty chemicals and intermediates.
Mécanisme D'action
The mechanism of action of 3,3’-((2,2-Bis((3-formylphenoxy)methyl)propane-1,3-diyl)bis(oxy))dibenzaldehyde involves its interaction with various molecular targets:
Molecular Targets: The formyl groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules.
Pathways Involved: The compound can participate in pathways involving oxidation-reduction reactions and nucleophilic substitution.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,3’-((2,2-Bis((4-formylphenoxy)methyl)propane-1,3-diyl)bis(oxy))dibenzaldehyde
- 3,3’-((2,2-Bis((3-hydroxyphenoxy)methyl)propane-1,3-diyl)bis(oxy))dibenzaldehyde
Uniqueness
- Structural Features : The presence of two formylphenoxy groups attached to a central propane-1,3-diyl bis(oxy) structure is unique.
- Reactivity : The compound’s reactivity, particularly in oxidation and reduction reactions, distinguishes it from similar compounds.
Propriétés
Formule moléculaire |
C33H28O8 |
|---|---|
Poids moléculaire |
552.6 g/mol |
Nom IUPAC |
3-[3-(3-formylphenoxy)-2,2-bis[(3-formylphenoxy)methyl]propoxy]benzaldehyde |
InChI |
InChI=1S/C33H28O8/c34-17-25-5-1-9-29(13-25)38-21-33(22-39-30-10-2-6-26(14-30)18-35,23-40-31-11-3-7-27(15-31)19-36)24-41-32-12-4-8-28(16-32)20-37/h1-20H,21-24H2 |
Clé InChI |
XMACVPHGNSXGSG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)OCC(COC2=CC=CC(=C2)C=O)(COC3=CC=CC(=C3)C=O)COC4=CC=CC(=C4)C=O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


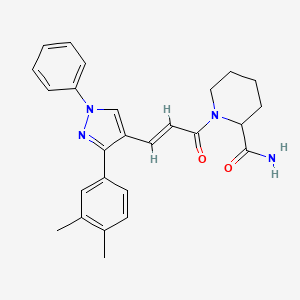
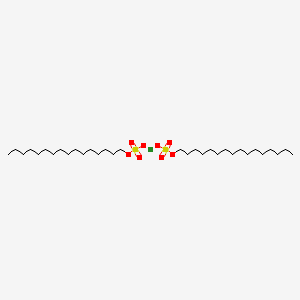

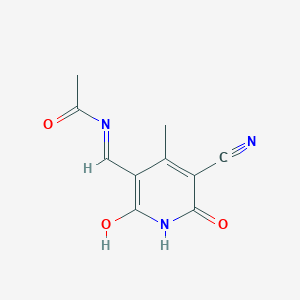




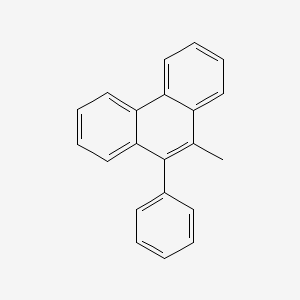

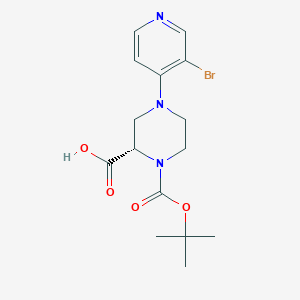
![1,3-Benzenediol,4-[(6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-5-pentyl-](/img/structure/B13733104.png)
![(2S,5S,8R,9S,11S,13S,14S,15R)-13,14,19-trihydroxy-16,16-dimethyl-6-methylidene-10,12-dioxahexacyclo[9.8.0.01,15.02,8.05,9.08,13]nonadecan-7-one](/img/structure/B13733105.png)

